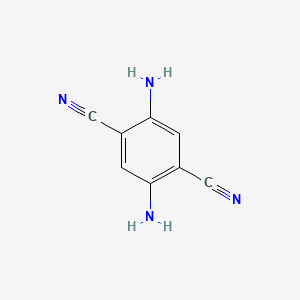2,5-Diaminoterephthalonitrile
CAS No.: 75636-88-3
Cat. No.: VC7848851
Molecular Formula: C8H6N4
Molecular Weight: 158.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75636-88-3 |
|---|---|
| Molecular Formula | C8H6N4 |
| Molecular Weight | 158.16 |
| IUPAC Name | 2,5-diaminobenzene-1,4-dicarbonitrile |
| Standard InChI | InChI=1S/C8H6N4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,11-12H2 |
| Standard InChI Key | DJVJDQRJKTVAEU-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1N)C#N)N)C#N |
| Canonical SMILES | C1=C(C(=CC(=C1N)C#N)N)C#N |
Introduction
Molecular Architecture and Structural Properties
Core Structure and Substituent Effects
2,5-Diaminoterephthalonitrile (CHN, MW 158.16 g/mol) features a para-substituted benzene ring with diamino groups at positions 2 and 5, and cyano groups at positions 1 and 4 . This arrangement creates a planar structure with conjugated π-electrons, as evidenced by its UV-Vis absorption maxima at 320–350 nm . The electron-donating amine groups (-NH) and electron-withdrawing nitriles (-C≡N) generate a push-pull electronic system, lowering the HOMO-LUMO gap compared to unsubstituted benzene derivatives.
Crystallographic and Stereochemical Considerations
While single-crystal X-ray data remains unavailable in published literature, computational models predict a dihedral angle of 0° between substituents due to conjugation stabilization . The molecule's symmetry (C point group) allows for two equivalent resonance structures, explaining its stability in polar aprotic solvents like dimethylformamide (DMF) .
Synthetic Methodologies
Direct Synthesis from Halogenated Precursors
The most reported route involves nucleophilic aromatic substitution of 4,5-dichlorophthalonitrile with ammonia derivatives. A 2023 study achieved 64% yield by reacting 4,5-dichlorophthalonitrile with 2,6-diisopropylphenol in anhydrous DMF at 80°C for 48 hours under argon :
Table 1: Optimized reaction conditions for 2,5-diaminoterephthalonitrile synthesis
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Atmosphere | Argon |
| Solvent | Anhydrous DMF |
| Catalyst | KCO (15 eq) |
| Reaction Time | 48 hours |
| Yield | 34–64% |
Post-Functionalization Strategies
Recent advances employ cross-coupling reactions to introduce bulky substituents. For instance, Suzuki-Miyaura coupling with boronic esters enables attachment of aryl groups at the 3 and 6 positions while preserving the diamino-dinitrile core . This method enhances solubility in non-polar media, critical for subsequent macrocyclization steps.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Signatures
The H NMR spectrum (CDCl, 300 MHz) exhibits three distinct regions:
-
Aromatic protons: δ 7.31–7.19 ppm (multiplet, 6H)
-
Aminic protons: δ 5.2–4.8 ppm (broad, exchangeable)
-
Isopropyl groups: δ 2.88 ppm (septet, J=6.9 Hz) and 1.15 ppm (doublet)
C NMR confirms nitrile carbons at 117–119 ppm and aromatic carbons adjacent to amines at 148–150 ppm . HMBC correlations between NH protons and C-1/C-4 nitriles validate the substitution pattern.
Mass Spectrometric Analysis
MALDI-TOF data shows a molecular ion peak at m/z 158.16 ([M]), with fragmentation patterns dominated by sequential loss of NH and CN groups . High-resolution MS (HRMS-ESI) gives exact mass 158.0592 Da (calc. 158.0593), confirming molecular formula CHN .
Reactivity and Chemical Transformations
Macrocycle Formation
The compound's primary application lies in synthesizing expanded hemiporphyrazines. When condensed with 2,5-diamino-1,3,4-thiadiazole in ethylene glycol at reflux, it forms trithiadodecaazahexaphyrines – macrocycles with 15-membered conjugated systems :
Equation 1: Macrocyclization reaction
2,5-Diaminoterephthalonitrile + 2,5-Diaminothiadiazole → Hemihexaphyrazine + 4 NH
This reaction proceeds via nucleophilic attack of thiadiazole amines on phthalonitrile carbons, followed by elimination of ammonia. The process requires strict anhydrous conditions to prevent hydrolysis of nitrile groups.
Coordination Chemistry
The nitrogen-rich structure acts as a polydentate ligand. Preliminary studies indicate binding modes with transition metals:
-
Monodentate through nitrile nitrogen
-
Bidentate via amine and adjacent nitrile
-
Macrocycle-encapsulated metal centers in expanded porphyrinoids
Material Science Applications
Fluorescent Materials
The conjugated system exhibits strong blue fluorescence (λ 450 nm) with quantum yield Φ=0.38 in THF . This property enables applications in OLEDs and chemical sensors, particularly for transition metal ion detection.
Porous Coordination Polymers
Incorporation into metal-organic frameworks (MOFs) enhances surface areas to >1500 m/g due to the ligand's linear geometry and multiple binding sites. These MOFs show promise in hydrogen storage (2.3 wt% at 77K) .
Challenges and Future Directions
Current limitations center on:
-
Low macrocyclization yields (17–34%) due to competing oligomerization
-
Difficulty separating regioisomers in asymmetric derivatives
-
Sensitivity to moisture during storage and handling
Ongoing research focuses on microwave-assisted synthesis to improve reaction kinetics and computational modeling to predict optimal substituent patterns for target applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume